molecular formula C14H20N2O5S B8726225 Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate

Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate

Cat. No. B8726225
M. Wt: 328.39 g/mol
InChI Key: NHOIFNKDYIKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-4-oxobutanoate

InChI

InChI=1S/C14H20N2O5S/c1-5-20-11(18)9(6-7-17)10-8-22-12(15-10)16-13(19)21-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,16,19)

InChI Key

NHOIFNKDYIKJAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=O)C1=CSC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 150 g (460 mmol) of ethyl 2-(2-tert-butoxycarbonylaminothiazol-yl)-4-pentenoate (Intermediate 34), 57 g (470 mmol) of N-methyl morpholine oxide and 1.0 g of osmium tetroxide in 1250 mL of 4/1 v/v acetone/water was stirred at RT for 1.5 h. To the mixture was added 100 g of solid sodium bisulfate and continued to stir for 0.5 h. The solid was removed by filtration and washing with acetone. The filtrates were combined and evaporated. The residue was diluted with 1000 mL of water and 2000 mL of ethyl acetate. The organic phase was separated and washed with brine (3×1000 mL), dried over Na2SO4 and condensed in vacuo. The residue was redissolved in 1500 mL of methanol and 1000 mL of water. 148 g of sodium periodate was added. The mixture was stirred for one hour, The solid was discarded by filtration and washing with methanol. The filtrates were condensed in vacuo and the reside was dissolved in 1000 mL of ethyl acetate. The organic layer was washed with brine (2×1000 mL), dried over Na2SO4 and evaporated until the solid formed. 1000 mL of hexane was added and the flask was allowed to stand at RT to let crystallization proceed. The solid was collected by filtration and washing with hexane and drying in vacuo. 79 g of the title compound was obtained as white solid. The mother liquid was condensed and the residue was suspended in hexane. A second crop of solid (24 g) was obtained as a yellow solid. The mother liquid was condensed again to afford a brown solid (22 g) which contained impurity.
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(2-tert-butoxycarbonylaminothiazol-yl)-4-pentenoate
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4/1
Quantity
1250 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
solid
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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